Benzyl2-(4-amino-1H-pyrazol-1-yl)acetate
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Overview
Description
Benzyl2-(4-amino-1H-pyrazol-1-yl)acetate is a compound that features a benzyl group attached to a pyrazole ring, which is further substituted with an amino group at the 4-position and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl2-(4-amino-1H-pyrazol-1-yl)acetate typically involves the reaction of benzyl bromide with 4-amino-1H-pyrazole in the presence of a base, followed by esterification with acetic anhydride. The reaction conditions often include:
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)
Temperature: Room temperature to moderate heating (50-80°C)
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazole positions using reagents like sodium azide (NaN3) or alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions
Reduction: Pd/C under hydrogen atmosphere or LiAlH4 in dry ether
Substitution: NaN3 in DMF or alkyl halides in the presence of a base
Major Products:
Oxidation: Benzyl2-(4-nitro-1H-pyrazol-1-yl)acetate
Reduction: Benzyl2-(4-amino-1H-pyrazol-1-yl)ethanol
Substitution: Benzyl2-(4-azido-1H-pyrazol-1-yl)acetate
Scientific Research Applications
Benzyl2-(4-amino-1H-pyrazol-1-yl)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl2-(4-amino-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 4-position of the pyrazole ring can form hydrogen bonds with active sites of enzymes, while the benzyl and acetate groups can enhance its binding affinity and specificity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
4-Amino-1H-pyrazole: Lacks the benzyl and acetate groups, making it less lipophilic and potentially less bioavailable.
Benzyl2-(4-nitro-1H-pyrazol-1-yl)acetate: Contains a nitro group instead of an amino group, which can significantly alter its reactivity and biological activity.
Benzyl2-(4-azido-1H-pyrazol-1-yl)acetate: Features an azido group, which can be used for click chemistry applications.
Uniqueness: Benzyl2-(4-amino-1H-pyrazol-1-yl)acetate is unique due to its specific substitution pattern, which combines the reactivity of the pyrazole ring with the functional versatility of the benzyl and acetate groups. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C12H13N3O2 |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
benzyl 2-(4-aminopyrazol-1-yl)acetate |
InChI |
InChI=1S/C12H13N3O2/c13-11-6-14-15(7-11)8-12(16)17-9-10-4-2-1-3-5-10/h1-7H,8-9,13H2 |
InChI Key |
RGOBTFNTGKCHRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CN2C=C(C=N2)N |
Origin of Product |
United States |
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